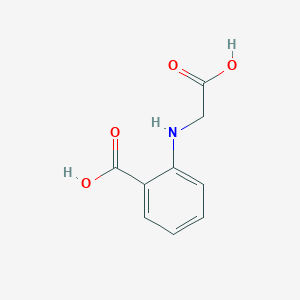

N-(2-carboxyphenyl)glycine

Description

Historical Context of N-(2-Carboxyphenyl)glycine Discovery and Early Research

The emergence of this compound in the scientific literature is intrinsically linked to the quest for synthetic indigo (B80030) dye in the late 19th century. In 1897, the chemist Karl Heumann developed a viable route to indigo that utilized this very compound. chemeurope.comwikipedia.orgdrugapprovalsint.com This method involved heating this compound to 200°C with sodium hydroxide (B78521) in an inert atmosphere. chemeurope.comwikipedia.orgwikiwand.com This process yielded indoxyl-2-carboxylic acid, which subsequently undergoes decarboxylation and oxidation in the air to form the vibrant indigo dye. chemeurope.comwikipedia.orgptfarm.pl

Heumann's method was an important alternative to other synthetic approaches of the era, such as the Baeyer-Drewsen synthesis (1882) and a later method by Pfleger (1901). wikipedia.orgdrugapprovalsint.com While the precursors for the this compound route were considered more expensive, the process itself was simpler than Pfleger's. wikipedia.orgdrugapprovalsint.com The synthesis of this compound from readily available aniline (B41778) made it an economically attractive pathway, leading to its adoption by BASF for commercially feasible indigo production by 1897. wikipedia.orgdrugapprovalsint.comblogspot.com

Early preparations of the compound itself were achieved through methods like the Ullmann condensation, which involves the reaction of 2-chlorobenzoic acid or 2-bromobenzoic acid salts with glycine (B1666218), often using copper as a catalyst. prepchem.commdpi.comnih.gov

Significance of this compound in Chemical Synthesis and Related Fields

The primary significance of this compound lies in its role as a key intermediate in organic synthesis, most notably for the production of indigo and its derivatives. wikipedia.orgdrugapprovalsint.com The Heumann synthesis remains a classic example of its application.

Beyond indigo, the compound and its synthesis methods are foundational for creating related structures. For instance, derivatives like N-(5-chloro-2-carboxyphenyl)glycine are used to produce halogenated indigo dyes such as 6,6′-dichloroindigo. mdpi.comnih.gov The Ullmann reaction, a copper-catalyzed coupling, remains a versatile method for preparing N-aryl glycines, demonstrating the lasting importance of these early synthetic strategies. nih.govwikipedia.org The compound is also noted for its general utility as an organic intermediate and as a building block for photopolymerization initiators. echemi.comrsc.org

Overview of Key Research Areas for this compound

Research involving this compound extends into several scientific domains:

Microbial Metabolism: Studies have shown that certain soil bacteria, such as Achromobacter sp., can metabolize this compound. The bacterium breaks down the compound through a pathway involving anthranilate and 5-hydroxyanthranilate. publish.csiro.au This research provides insights into the biological degradation of complex organic molecules in the environment, with this compound serving as a model for N-phenyl amino acid linkages proposed in humic acid. publish.csiro.au

Coordination Chemistry: The presence of multiple donor atoms (nitrogen and oxygens) allows this compound and its derivatives to act as effective ligands, forming stable complexes with various metal ions, including copper, zinc, cobalt, and nickel. chemicalbook.com More complex derivatives like N-carboxymethyl-N-(2-carboxyphenyl)glycine have been used to synthesize heteronuclear coordination polymers with intricate two-dimensional network structures. tandfonline.com

Biochemical and Neuroscience Research: As a glycine derivative, this compound is of interest in biochemical studies. cymitquimica.comglpbio.com It has been suggested to have potential as a glycine receptor agonist. cymitquimica.com While direct research on the parent compound is limited, its structural motif is central to a class of compounds known as phenylglycine derivatives. These derivatives, such as (S)-4-carboxyphenylglycine (4-CPG), are widely studied as antagonists for metabotropic glutamate (B1630785) receptors (mGluRs), which are crucial in regulating synaptic transmission in the central nervous system. nih.govnih.govtocris.com

Current Research Trends and Future Directions for this compound Studies

Current academic research tends to focus more on the derivatives of this compound rather than the parent compound itself, reflecting a shift from industrial dye synthesis to applications in medicinal chemistry and materials science.

The development of selective ligands for neurotransmitter receptors remains a significant trend. Phenylglycine derivatives are instrumental as pharmacological tools to explore the function of metabotropic glutamate receptors (mGluRs). nih.govresearchgate.netscispace.com Research is focused on designing novel antagonists with higher potency and selectivity for specific mGluR subtypes, which could serve as experimental tools and potential therapeutic leads for neurological disorders. nih.govresearchgate.net

In synthetic chemistry, efforts continue to develop milder and more efficient methods for creating N-aryl glycines. rsc.org The core structure of this compound also serves as a scaffold for creating complex ligands for coordination chemistry, aiming to build novel polynuclear clusters with specific magnetic or photoluminescent properties. mdpi.com The exploration of its more complex analogue, 2-(carboxyphenyl)iminodiacetic acid, in forming coordination polymers highlights a continuing interest in the versatile binding capabilities of this family of compounds. mdpi.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(carboxymethylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c11-8(12)5-10-7-4-2-1-3-6(7)9(13)14/h1-4,10H,5H2,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJUXPMVQAZLJEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9060609 | |

| Record name | Benzoic acid, 2-[(carboxymethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24779570 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

612-42-0 | |

| Record name | N-(2-Carboxyphenyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-42-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2-((carboxymethyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612420 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(Carboxymethyl)anthranilic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80600 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-[(carboxymethyl)amino]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 2-[(carboxymethyl)amino]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(carboxymethyl)anthranilic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.375 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 2 Carboxyphenyl Glycine and Its Derivatives

Classical Synthesis Routes for N-(2-Carboxyphenyl)glycine

The traditional methods for synthesizing this compound primarily involve two well-established reactions: the Ullmann condensation and the reaction of anthranilic acid with chloroacetic acid.

Ullmann Condensation of o-Halobenzoic Acids with Glycine (B1666218).nih.govmdpi.com

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction. wikipedia.orgorganic-chemistry.org In the context of this compound synthesis, it involves the coupling of an ortho-halobenzoic acid with glycine. nih.govmdpi.com This method has been historically significant for the preparation of N-aryl amino acids. researchgate.net

A long-standing method for producing this compound involves the reaction of the potassium salt of 2-chlorobenzoic acid with glycine. google.comprepchem.com This reaction is typically carried out in an aqueous solution in the presence of potassium hydroxide (B78521) and potassium carbonate, with copper powder acting as a catalyst. prepchem.com The mixture is heated to boiling for approximately one hour. prepchem.com Following the reaction, the product is precipitated by acidification with hydrochloric acid and can be further purified by recrystallization from water. prepchem.com

A specific documented procedure involves reacting 20 g of the potassium salt of 2-chlorobenzoic acid with 7.5 g of glycine in the presence of 5.5 g of potassium hydroxide, 7 g of potassium carbonate, and a small amount of copper powder in 15 ml of water. prepchem.com This process yields this compound with a melting point of 200°C (with decomposition). prepchem.com

Similar to the chloro-analogue, this compound can also be synthesized via the Ullmann condensation using 2-bromobenzoic acid salts and glycine. nih.govmdpi.comresearchgate.net Generally, aryl bromides are more reactive than aryl chlorides in Ullmann-type reactions, which can sometimes lead to more favorable reaction kinetics. wikipedia.org The fundamental reaction conditions, including the use of a copper catalyst and a basic medium, are analogous to those used for 2-chlorobenzoic acid. nih.govmdpi.com

The Ullmann condensation is critically dependent on a copper catalyst to facilitate the carbon-nitrogen bond formation. wikipedia.org Traditionally, "activated" copper powder, often prepared by the in-situ reduction of copper sulfate (B86663) with zinc, was used in stoichiometric amounts. wikipedia.org Modern iterations of this reaction have seen the development of more efficient catalytic systems. These include the use of copper(I) salts like cuprous iodide (CuI) and copper(I) oxide (Cu₂O), which are often more effective than metallic copper. nih.govresearchgate.net The active species in these reactions is believed to be a copper(I) compound. wikipedia.orgorganic-chemistry.org

The choice of base is also crucial. Strong bases like potassium hydroxide and potassium carbonate are commonly used to deprotonate the glycine, making it a more potent nucleophile. google.comprepchem.com The basic conditions also help to neutralize the hydrohalic acid formed as a byproduct. The nature and amount of the base can significantly impact the reaction's outcome. nih.gov For instance, using sodium carbonate as the sole base in an aqueous solution has been reported to yield 2-carboxymethylamino-4-chlorobenzoic acid in high yields. nih.gov

The combination of catalysts and bases can be optimized for better performance. For example, a mixture of copper powder and cuprous iodide has been used effectively in the condensation of 2,4-dibromobenzoic acid with glycine, leading to vigorous reactions at relatively mild temperatures of 50–60 °C and achieving high crude yields. mdpi.comsemanticscholar.org

| Catalyst System | Base(s) | Key Observations |

| Copper Powder | Potassium Hydroxide, Potassium Carbonate | Classical method for reacting 2-chlorobenzoic acid with glycine. google.comprepchem.com |

| Copper Powder and Cuprous Iodide | Potassium Carbonate | Vigorous reaction at 50-60°C for dibromo-analogs, leading to high crude yields. mdpi.comsemanticscholar.org |

| Cuprous Iodide alone | - | Can lead to sluggish and incomplete reactions at lower temperatures. mdpi.com |

| Basic Copper Carbonate (CuCO₃·Cu(OH)₂) | - | Used in aqueous solutions, but may result in modest yields. mdpi.com |

Traditionally, Ullmann reactions were conducted at high temperatures, often exceeding 210°C, in high-boiling polar solvents such as N-methylpyrrolidone, nitrobenzene, or dimethylformamide. wikipedia.org However, for the synthesis of this compound from o-halobenzoic acids, aqueous systems have been commonly employed. google.comnih.gov

Optimizing reaction conditions is key to improving yield and minimizing side products. Key parameters include temperature, reaction time, and the molar ratio of reactants. For instance, a process for preparing a derivative, N-(2-carboxy-5-chloro-phenyl)glycine, involves reacting 2,4-dichlorobenzoic acid with glycine in water at a temperature range of 50 to 200°C and a pH of 7 to 13. google.comgoogle.com In this process, the molar ratio of the benzoic acid to glycine is typically between 1:1 and 1:2. google.comgoogle.com

The use of non-aqueous solvents has also been explored to suppress the formation of byproducts like salicylic (B10762653) acids. nih.gov Recent advancements in Ullmann-type reactions have focused on developing methodologies that proceed under milder conditions by carefully selecting solvents, bases, and ligands for the copper catalyst. tcichemicals.com

Synthesis from Anthranilic Acid and Chloroacetic Acid.mdpi.comgoogle.com

An alternative classical route to this compound is the reaction of anthranilic acid with chloroacetic acid. google.com This method involves the N-alkylation of the amino group of anthranilic acid.

The reaction is typically carried out in an aqueous basic medium, for example, using sodium carbonate. chemicalbook.com In a procedure for a related bromo-derivative, 2-amino-5-bromobenzoic acid is dissolved in a sodium carbonate solution, to which a solution of chloroacetic acid, also in sodium carbonate, is added. chemicalbook.com The mixture is then heated for an extended period, for instance, 20 hours at 80°C. chemicalbook.com After cooling, the product is isolated by acidification. chemicalbook.com

| Reactant 1 | Reactant 2 | Key Challenge |

| Anthranilic Acid | Chloroacetic Acid | Formation of dialkylated byproducts. google.comgoogle.com |

Challenges of dialkylation in anthranilic acid route

The synthesis of this compound from anthranilic acid presents challenges, particularly concerning the potential for dialkylation. Anthranilic acid, or 2-aminobenzoic acid, is a versatile precursor for a variety of benzofused heterocycles. researchgate.net However, when reacting anthranilic acid with reagents intended to introduce a single glycine moiety, there is a risk of over-alkylation, leading to the formation of undesired byproducts. This is a common issue in N-alkylation reactions where the initial product can undergo a second alkylation.

Deacetylation and Cyclization of this compound to N-acetyl-3-indolinones

This compound is a key intermediate in the Heumann indigo (B80030) process. lookchem.com This process involves the cyclization of this compound to form indolinone derivatives. A common method involves heating this compound with acetic anhydride (B1165640) and sodium acetate (B1210297). lookchem.com This reaction proceeds through the deacetylation of an intermediate, followed by cyclization to yield N-acetyl-3-indolinones. These indolinone derivatives are precursors to indigo dye and other related compounds. google.com

In the synthesis of certain indigo dyes, such as Tyrian purple, this compound derivatives are cyclized to form diacetylindoxyl intermediates. mdpi.com For instance, N-(5-bromo-2-carboxyphenyl)glycine can be cyclized to the corresponding diacetylindoxyl, which is then hydrolyzed and oxidized to produce the final dye. mdpi.com This highlights the role of this compound and its analogs as crucial precursors in the synthesis of complex heterocyclic compounds.

Advanced and Novel Synthetic Approaches for this compound Analogues

Recent advancements in synthetic chemistry have led to the development of more efficient and reliable methods for preparing this compound analogs. These methods often address the limitations of older procedures and provide access to a wider range of substituted derivatives.

Preparation of N-(5-chloro-2-carboxyphenyl)glycine from 2,4-dichlorobenzoic acid and glycine

A significant development in the synthesis of this compound analogs is the preparation of N-(5-chloro-2-carboxyphenyl)glycine from 2,4-dichlorobenzoic acid and glycine. google.comgoogle.comnih.gov This process, which is a variation of the Ullmann condensation, offers a direct route to this important intermediate. mdpi.comnih.gov The reaction is typically carried out in water at elevated temperatures in the presence of a copper catalyst and a base. google.comgoogle.com This method is advantageous as it utilizes readily available starting materials and can produce the desired product in high yields. google.com

The success of the synthesis of N-(5-chloro-2-carboxyphenyl)glycine is highly dependent on the reaction conditions, particularly the presence of oxygen and the control of pH. google.comgoogle.com It has been observed that in the absence of oxygen, the reaction proceeds to a certain extent and then stops. google.com Introducing oxygen or an oxygen-containing gas into the reaction mixture is crucial for driving the reaction to completion. google.comgoogle.com

Furthermore, maintaining the pH of the reaction mixture within a specific range, typically between 7 and 13, is essential for achieving high yields and reproducibility. google.comgoogle.com The use of a base, such as an alkali metal hydroxide or carbonate, is necessary to maintain the optimal pH. google.comgoogle.com Careful control of these parameters minimizes the formation of byproducts, such as chlorosalicylic acid, and ensures a high conversion of the starting materials to the desired product. mdpi.com

Table 1: Reaction Parameters for the Synthesis of N-(5-chloro-2-carboxyphenyl)glycine

| Parameter | Optimal Condition | Reference |

| Starting Materials | 2,4-dichlorobenzoic acid, Glycine | google.comgoogle.comnih.gov |

| Solvent | Water | google.comgoogle.com |

| Catalyst | Copper | google.comgoogle.com |

| Atmosphere | Oxygen | google.comgoogle.com |

| pH | 7-13 | google.comgoogle.com |

| Temperature | 50-200 °C | google.comgoogle.com |

Synthesis of N-(4-bromo-2-carboxyphenyl)glycine and its enhanced stability

The synthesis of N-(4-bromo-2-carboxyphenyl)glycine has also been a subject of study, with preparative methods being developed for this compound. belnauka.by This analog is of interest due to its potential applications in the synthesis of other complex molecules. The synthesis of N-(4-bromo-2-carboxyphenyl)glycine can be achieved through the condensation of 2,4-dibromobenzoic acid with glycine in an aqueous system, using copper powder and cuprous iodide as catalysts. nih.gov This reaction has been reported to proceed vigorously at 50–60 °C, providing crude yields of up to 89%. nih.gov The resulting N-(4-bromo-2-carboxyphenyl)glycine exhibits enhanced stability, which is a desirable property for subsequent synthetic transformations.

Green Chemistry Principles in this compound Synthesis

The synthesis of N-aryl glycines, including this compound, is increasingly being scrutinized through the lens of green chemistry. The goal is to develop methods that are more sustainable, efficient, and environmentally benign than traditional approaches. Key principles of green chemistry applicable to this synthesis include waste prevention, high atom economy, the use of safer solvents, and energy efficiency. rsc.org

Traditional methods for preparing this compound often involve Ullmann-type condensation reactions, which typically use copper powder or copper salts to couple an amine (glycine) with an aryl halide (like 2-chlorobenzoic acid or 2-bromobenzoic acid). prepchem.commdpi.com While effective, these methods can require high temperatures and produce metallic waste.

Modern approaches seek to improve the environmental footprint of synthesizing N-aryl glycines. One strategy involves developing one-pot procedures that reduce the number of steps and purification stages, thereby minimizing solvent use and waste generation. For instance, a mild and efficient one-pot synthesis of substituted N-aryl glycines has been developed from 2-chloro-N-aryl acetamides using copper(II) chloride and potassium hydroxide. rsc.org This method proceeds through a 1,4-diarylpiperazine-2,5-dione intermediate, which is then cleaved to yield the final product in high yields and short reaction times. rsc.org

Table 1: Comparison of Synthetic Approaches for N-Aryl Glycines

| Feature | Traditional Method (e.g., Ullmann Condensation) | Greener Alternative (e.g., One-Pot/Mechanochemical) | Green Chemistry Principle Addressed |

|---|---|---|---|

| Catalyst/Reagent | Stoichiometric copper powder/salts prepchem.commdpi.com | Catalytic CuCl₂ or catalyst-free mechanochemistry rsc.orgrsc.org | Waste Prevention, Use of Catalysis |

| Solvent | Often high-boiling organic solvents | Acetonitrile, water, or solvent-minimal conditions rsc.orgrsc.orgnih.gov | Safer Solvents & Auxiliaries |

| Energy Input | High temperatures (heating in oil bath) prepchem.com | Ambient temperature or reflux rsc.orgrsc.org | Energy Efficiency |

| Procedure | Multi-step with intermediate isolation | One-pot or cascade reactions rsc.orgrsc.org | Atom Economy, Waste Prevention |

| Byproducts | Significant inorganic waste | Reduced waste streams | Waste Prevention |

Stereoselective Synthesis and Enantiomeric Purity of this compound Analogs

The biological activity of many pharmaceuticals and chemical probes is highly dependent on their stereochemistry. Consequently, the stereoselective synthesis of analogs of this compound (CPG) is of paramount importance to isolate specific enantiomers for pharmacological evaluation. Research in this area focuses on developing synthetic routes that provide high levels of stereocontrol and yield products with high enantiomeric purity.

Various strategies have been successfully employed to synthesize chiral CPG analogs. A stereoselective Ugi condensation was used to prepare the (+) and (-) isomers of 3-methyl-5-carboxy-thien-2-yl-glycine, which are heterocyclic isosteres of CPGs. researchgate.net Another powerful technique is the use of C(sp³)-H activation, which allows for the direct and stereoselective introduction of aryl groups. This has been applied to the synthesis of (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs, which are conformationally constrained CPG derivatives. nih.gov This method can be highly efficient and fully enantioselective. nih.gov

Maintaining the chiral integrity of the starting material is another key approach. Chiral N-aryl α-amino acids have been synthesized via a copper-catalyzed Ullmann-type reaction where the chirality of the initial amino acid is preserved. usc.edu.au This method has been used to produce N-(3'-carboxyphenyl)-L-amino acids from the corresponding L-amino acid methyl esters. usc.edu.au The enantiomeric purity of the final products is a critical measure of success for these synthetic routes. Analytical techniques, such as chiral High-Performance Liquid Chromatography (HPLC), are used to determine the enantiomeric excess (ee). For a range of phenylglycine derivatives, single enantiomers have been obtained with 97% or greater optical purity. jneurosci.org The chiral integrity of synthesized N-(3'-carboxyphenyl)-L-amino acids has been confirmed by measuring their specific rotation, a key indicator of enantiomeric purity. usc.edu.au

Table 2: Research Findings in Stereoselective Synthesis of this compound Analogs

| Synthetic Method | Analog Type | Key Findings & Purity Data | Reference |

|---|---|---|---|

| Stereoselective Ugi Condensation | Thienyl-glycine isosteres of CPGs | Accomplished the synthesis of (+) and (-) isomers of 3-methyl-5-carboxy-thyen-2-yl-glycine. | researchgate.net |

| C(sp³)-H Activation/Arylation | (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | An efficient and fully enantioselective strategy starting from N-Boc-D-proline. | nih.gov |

| Copper-Catalyzed N-Arylation | N-(3'-carboxyphenyl)-L-amino acids | Chirality of the starting L-amino acid was maintained. N-(3'-Carboxyphenyl)-L-valine showed a specific rotation of [α]D²² -91.1. | usc.edu.au |

| Asymmetric Synthesis & Analysis | General Phenylglycine Derivatives | Single enantiomers were prepared and showed ≥97% optical purity (most >99%) in analytical chiral HPLC. | jneurosci.org |

| Stereoselective Route with Late Stage Diversification | 2'-(S)-CCG-IV analogues (conformationally restricted) | Developed a versatile stereoselective route providing access to a great variety of analogs. | nih.gov |

Coordination Chemistry of N 2 Carboxyphenyl Glycine

Ligand Properties of N-(2-Carboxyphenyl)glycine

The coordination behavior of this compound is dictated by the presence and arrangement of its potential donor atoms.

The binding of metal ions to this compound is significantly influenced by the pH of the solution. cymitquimica.com The ligand possesses two carboxylic acid groups and an amino group, each with its own acid-base equilibrium. cymitquimica.com The state of protonation of these groups, which is dependent on the pH, determines the availability of the lone pair of electrons on the nitrogen and oxygen atoms for coordination with a metal ion.

Like other amino acids, this compound can exist in different ionic forms depending on the pH. cymitquimica.comlibretexts.org At low pH, both the amino group and the carboxyl groups are protonated. As the pH increases, the carboxylic acid groups deprotonate, followed by the deprotonation of the amino group. libretexts.org The deprotonated carboxylate and the neutral amino group are the primary sites for metal ion coordination. The pH at which the concentration of the dipolar ion is at its maximum is known as the isoelectric point (pI). libretexts.org The affinity of this compound for different metal ions is also dependent on the nature of the metal ion itself, including its charge, size, and electronic configuration.

Synthesis and Characterization of Metal Complexes with this compound

The versatile chelating nature of this compound has led to the synthesis and characterization of a variety of metal complexes, particularly with transition metals. chemicalbook.com

Researchers have successfully synthesized and studied complexes of this compound with several transition metals, including copper(II), lead(II), and yttrium(III). tandfonline.com The resulting complexes exhibit diverse structural and electronic properties.

Copper(II) Complexes: Copper(II) complexes of this compound and its derivatives have been prepared and characterized. mdpi.comtandfonline.com For instance, novel polymeric copper(II) coordination compounds have been synthesized, revealing one-dimensional polymeric structures. mdpi.com In one such complex, [Cu₂(cpida)(H₂O)₄][Cu(cpida)]·3H₂O, where cpida³⁻ is the 2-(carboxyphenyl)iminodiacetate anion, both a cationic and an anionic 1D polymer are present. mdpi.com

Lead(II) and Yttrium(III) Complexes: While detailed information on lead(II) complexes with this compound is less common in the provided search results, the synthesis of a heteronuclear yttrium and copper complex has been reported. tandfonline.com This complex, CuY(L)(H₂O)₆₂, where H₃L is N-carboxymethyl-N-(2-carboxyphenyl)glycine, demonstrates the ability of this ligand family to coordinate with multiple different metal ions simultaneously. tandfonline.com

The synthesis of metal complexes with this compound is often carried out in aqueous solutions. mdpi.comprepchem.com A common method involves mixing an aqueous solution of a suitable metal salt (e.g., copper sulfate (B86663), copper perchlorate) with a solution of this compound or its salt. mdpi.comscispace.com The pH of the reaction mixture is a critical parameter and is often adjusted to a specific range to facilitate complex formation. mdpi.comgoogle.com

Crystallization of the resulting complexes can be achieved through various techniques. Slow evaporation of the solvent from the reaction mixture at room temperature is a frequently used method. mdpi.com Another technique involves the diffusion of a less polar solvent, such as ethanol, methanol (B129727), or acetone (B3395972), into the aqueous solution of the complex, which reduces its solubility and induces crystallization. mdpi.com For example, blue needle-shaped crystals of Na[Cu(cpida)] were obtained via acetone diffusion. mdpi.com

The metal complexes of this compound and its derivatives exhibit a range of stoichiometries and coordination geometries.

In a heteronuclear Cu(II) and Y(III) complex, the yttrium ion is eight-coordinate, adopting a distorted square antiprism geometry. tandfonline.com It is coordinated to three oxygen atoms from three different ligand molecules and five oxygen atoms from water molecules. tandfonline.com In the same complex, the copper(II) ion is five-coordinate with a distorted square pyramid geometry, bonded to three carboxyl oxygen atoms and a nitrogen atom from one ligand molecule, and one oxygen atom from a water molecule. tandfonline.com

Copper(II) complexes can also exhibit octahedral geometry. mdpi.com In one reported structure, the Cu(II) center is hexacoordinated in a distorted octahedral environment. mdpi.com

Table 1: Coordination Geometries of Metal Complexes with this compound Derivatives

| Metal Ion | Coordination Number | Geometry | Example Complex |

| Y(III) | 8 | Distorted Square Antiprism | CuY(L)(H₂O)₆₂ tandfonline.com |

| Cu(II) | 5 | Distorted Square Pyramid | CuY(L)(H₂O)₆₂ tandfonline.com |

| Cu(II) | 6 | Distorted Octahedral | [Cu(Hcpida)(H₂O)]·H₂O mdpi.com |

| Cu(II) | 4 | Square Planar | Na[Cu(cpida)] mdpi.com |

Transition Metal Complexes (e.g., Cu(II), Pb(II), Y(III))

Spectroscopic characterization of coordination compounds (IR, UV-Vis, NMR)

The formation of coordination compounds with this compound is routinely confirmed and characterized by a suite of spectroscopic techniques, including infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for determining the coordination mode of the this compound ligand. The IR spectra of the free ligand show characteristic absorption bands for the carboxylic acid and secondary amine groups. ekb.eg Upon complexation, significant shifts in these bands are observed. For instance, the absence of the broad O-H stretch from the carboxylic acid groups and the appearance of new bands corresponding to the asymmetric and symmetric stretches of the coordinated carboxylate groups indicate deprotonation and coordination of the carboxylate moieties. chemrevlett.com The position of the N-H stretching vibration can also shift upon coordination, providing evidence of the amine group's involvement in bonding to the metal center. ekb.eg Furthermore, the appearance of new, lower frequency bands can be attributed to the formation of metal-nitrogen (M-N) and metal-oxygen (M-O) bonds. pjmhsonline.com

Interactive Table: Key IR Spectral Data for this compound and its Metal Complexes

| Functional Group | Free Ligand (cm⁻¹) | Coordinated Ligand (cm⁻¹) | Interpretation |

| ν(O-H) of COOH | ~2500-3300 (broad) | Absent or significantly altered | Deprotonation and coordination of the carboxylate group. |

| ν(C=O) of COOH | ~1700 | Shifts to lower frequency | Coordination of the carboxylate oxygen to the metal ion. |

| ν(N-H) | ~3300-3400 | Shifts to lower or higher frequency | Coordination of the secondary amine nitrogen to the metal ion. |

| ν(M-O) | Not present | ~400-600 | Formation of a metal-oxygen bond. |

| ν(M-N) | Not present | ~400-500 | Formation of a metal-nitrogen bond. |

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic spectra of this compound complexes provide insights into the electronic transitions within the molecule and the geometry of the coordination sphere. The free ligand typically exhibits absorption bands in the UV region corresponding to π-π* and n-π* transitions within the aromatic ring and carboxyl groups. Upon complexation, these bands may shift, and new bands in the visible region can appear due to d-d transitions of the metal ion or ligand-to-metal charge transfer (LMCT) transitions. chemrevlett.com The position and intensity of these d-d bands are particularly informative for transition metal complexes, often allowing for the determination of the coordination geometry (e.g., octahedral, tetrahedral). chemrevlett.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are valuable for characterizing the structure of diamagnetic metal complexes of this compound in solution. In the ¹H NMR spectrum of the free ligand, distinct signals are observed for the aromatic protons, the methylene (B1212753) protons of the glycine (B1666218) moiety, and the amine proton. orientjchem.org Upon complexation, changes in the chemical shifts of these protons can indicate the coordination sites. For example, a downfield shift of the methylene protons can suggest coordination of the adjacent carboxylate and amine groups. orientjchem.org The disappearance of the carboxylic acid proton signal confirms deprotonation. orientjchem.org Similarly, ¹³C NMR can show shifts in the signals of the carboxylate and aromatic carbons upon coordination. mdpi.com For paramagnetic complexes, NMR spectra are often broadened and shifted, but can still provide valuable structural information. tandfonline.com

Magnetic properties and structural correlations in metal complexes

The magnetic properties of metal complexes containing this compound are intrinsically linked to their molecular structure, particularly the nature of the metal ion and the bridging modes of the ligand.

Variable-temperature magnetic susceptibility measurements are commonly employed to investigate the magnetic behavior of these complexes. For complexes with a single paramagnetic metal center, the magnetic moment can confirm the oxidation state and spin state of the metal ion. researchgate.net For instance, high-spin Fe(III) centers can be identified by their characteristic magnetic moments. researchgate.net In polynuclear complexes, where multiple metal ions are bridged by the this compound ligand or other co-ligands, magnetic susceptibility data can reveal the nature and strength of the magnetic exchange interactions between the metal centers. researchgate.netacs.org These interactions can be either ferromagnetic (leading to an increase in the magnetic moment at lower temperatures) or antiferromagnetic (resulting in a decrease).

Lanthanide and Actinide Complexes

While less common than transition metal complexes, this compound and its derivatives can also form complexes with lanthanide and actinide ions. The larger ionic radii and higher coordination numbers of these f-block elements lead to different structural and spectroscopic properties compared to d-block metal complexes.

The coordination is often dominated by the hard carboxylate oxygen atoms. The resulting complexes can exhibit high coordination numbers, often incorporating solvent molecules like water into the coordination sphere. tandfonline.comresearchgate.net Spectroscopic studies, including UV-Visible and fluorescence spectroscopy, are crucial for characterizing these complexes. tandfonline.comresearchgate.net For instance, the UV-Vis spectrum of a neodymium(III) complex can show characteristic hypersensitive transitions. tandfonline.com The luminescence properties of lanthanide complexes, such as those of samarium(III), are of particular interest, with the ligand potentially acting as an antenna to sensitize the metal-centered emission. tandfonline.comresearchgate.net

Studies on the stability of lanthanide and actinide complexes with simple amino acids like glycine have been conducted, providing a basis for understanding the thermodynamics of complex formation. acs.org

Heteronuclear and Polynuclear Coordination Compounds

This compound's ability to bridge multiple metal centers makes it an excellent candidate for the synthesis of heteronuclear and polynuclear coordination compounds. mdpi.comresearchgate.net These complex architectures are of interest for their potential applications in magnetism and materials science. researchgate.netresearchgate.net

The ligand can adopt various bridging modes, utilizing its carboxylate and amine functionalities to link different metal ions. mdpi.com This can lead to the formation of discrete polynuclear clusters or extended coordination polymers. The final structure is often influenced by factors such as the metal-to-ligand ratio, pH, and the presence of ancillary ligands. mdpi.comresearchgate.net For example, the use of a related ligand, 2-(carboxyphenyl)iminodiacetic acid, has yielded polynuclear copper(II) complexes with varying structures depending on the crystallization conditions. mdpi.comresearchgate.net

The bridging capability of this compound and its derivatives facilitates the self-assembly of one-dimensional (1D) and two-dimensional (2D) coordination polymers. mdpi.comresearchgate.net In these structures, the ligand acts as a linker, connecting metal centers into extended networks.

For instance, a copper(II) complex with a related ligand, 2-(carboxyphenyl)iminodiacetate, has been shown to form a 1D coordination polymer. mdpi.com The formation of these polymeric structures is often directed by the coordination preferences of the metal ion and the flexibility of the ligand. The resulting 1D chains or 2D layers can be further organized into higher-dimensional supramolecular architectures through weaker interactions like hydrogen bonding and π-π stacking. mdpi.com The synthesis of a copper(II) complex with N-(2-carboxyphenyl)iminodiacetate resulted in an ionic compound composed of both a 1D cationic polymer, [Cu₂(cpida)(H₂O)₄]⁺, and a 1D anionic polymer, [Cu(cpida)]⁻. mdpi.comresearchgate.net

Ligand Exchange Reactions and Complex Stability Studies

The stability of metal complexes of this compound in solution is a critical aspect of their chemistry. Stability constants (K) quantify the equilibrium of complex formation and are essential for understanding the behavior of these complexes in various environments. iupac.orglibretexts.org The chelate effect, where a multidentate ligand like this compound forms a more stable complex than a set of corresponding monodentate ligands, plays a significant role. libretexts.org This enhanced stability is primarily due to a favorable entropy change upon chelation. libretexts.org

Ligand exchange reactions, where this compound or a coordinated solvent molecule is replaced by another ligand, are fundamental to the reactivity of these complexes. rsc.org The thermodynamics and kinetics of these reactions can be studied to understand the lability of the complexes. For example, studies on a Cu(II)/N-(2-carboxyphenyl)glycine system have shown that the presence of this ligand, which forms labile complexes, can enhance the flux of a less labile copper complex in a mixture. acs.org This highlights the kinetic interplay between different complexes in solution. Theoretical calculations, such as Density Functional Theory (DFT), can be employed to investigate the mechanisms and energetics of ligand exchange reactions, providing insights into the stability and reactivity of the complexes. rsc.org

Theoretical Investigations of Metal-Ligand Interactions

Theoretical methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental studies and provide a deeper understanding of the metal-ligand interactions in this compound complexes. researchgate.netrsc.org These calculations can be used to:

Optimize molecular geometries: Theoretical calculations can predict the ground-state structures of the complexes, which can be compared with experimental data from X-ray crystallography. researchgate.net

Analyze electronic structure: DFT provides information about the distribution of electron density and the nature of the chemical bonds between the metal and the ligand. This helps in understanding the covalent and ionic contributions to the metal-ligand interaction.

Simulate spectroscopic properties: Theoretical methods can be used to calculate IR, UV-Vis, and NMR parameters, which aids in the interpretation of experimental spectra. bsmiab.org

Investigate reaction mechanisms: The energetics of ligand exchange reactions and other transformations can be modeled to elucidate reaction pathways and predict reactivity. rsc.org

Explain magnetic properties: For paramagnetic complexes, theoretical calculations can help in understanding the magnetic exchange interactions between metal centers and rationalizing the observed magnetic behavior. researchgate.net

For example, DFT calculations have been used to examine the molecular geometry of a cationic samarium(III) complex with a Schiff base ligand derived from N-(2-carboxyphenyl)salicylideneimine, showing good agreement with experimental data. researchgate.net

Density Functional Theory (DFT) calculations on coordination compounds

Molecular Geometry Optimization

A primary application of DFT in the study of this compound complexes is the optimization of their molecular geometry. By calculating the minimum energy structure, researchers can predict bond lengths, bond angles, and torsion angles of the coordination compound in the gas phase or in solution. These calculated parameters are often compared with experimental data obtained from X-ray crystallography to validate the computational model.

For instance, in studies of related metal complexes, DFT calculations have been used to determine the coordination environment around the central metal ion. While specific DFT data for this compound complexes is not extensively published, studies on analogous systems provide a framework for what to expect. For example, DFT calculations on metal complexes with similar glycine-derivative ligands predict the coordination of both the carboxylate oxygen and the amino nitrogen to the metal center.

Table 1: Representative Calculated Bond Lengths and Angles for a Metal Complex with a Glycine Derivative Ligand (Illustrative Example)

| Parameter | Calculated Value (DFT) |

| Bond Lengths (Å) | |

| M-O (carboxylate) | 2.05 |

| M-N (amino) | 2.10 |

| C=O | 1.26 |

| C-O | 1.28 |

| N-C | 1.48 |

| Bond Angles (°) | |

| O-M-N (chelate ring) | 85.0 |

| M-O-C | 125.0 |

| M-N-C | 110.0 |

| Note: This table is illustrative and based on typical values found for similar metal-amino acid complexes in computational studies, as specific data for this compound complexes is not available in the cited literature. |

Electronic Structure and Frontier Molecular Orbitals

DFT calculations are crucial for understanding the electronic properties of coordination compounds. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap (ΔE) is a key indicator of the chemical reactivity and kinetic stability of a molecule. A smaller energy gap generally implies higher reactivity.

In the context of this compound complexes, the HOMO is typically localized on the ligand, often on the phenyl ring and the carboxylate groups, while the LUMO may be centered on the metal ion or have significant metal character. This distribution influences the charge transfer possibilities within the molecule, which are important for its photophysical and photochemical properties.

Table 2: Illustrative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for a Metal Complex

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Metal Complex Example | -5.90 | -2.10 | 3.80 |

| Note: This table provides an illustrative example of the kind of data obtained from DFT calculations on metal complexes. mdpi.com The specific values for this compound complexes would depend on the metal ion and the overall geometry. |

Vibrational Analysis

Theoretical vibrational frequencies can be calculated using DFT and are often compared with experimental infrared (IR) and Raman spectra. This comparison helps in the assignment of vibrational modes to specific functional groups within the molecule. For this compound complexes, DFT can predict the shifts in the vibrational frequencies of the carboxylate and amino groups upon coordination to a metal ion. For example, a downward shift in the symmetric and asymmetric stretching frequencies of the carboxylate group is a strong indicator of its coordination to the metal center.

Table 3: Comparison of Experimental and DFT-Calculated Vibrational Frequencies for Key Functional Groups (Illustrative Example)

| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |

| ν(N-H) | 3350 | 3365 |

| ν(C=O) asymmetric stretch | 1610 | 1625 |

| ν(C=O) symmetric stretch | 1400 | 1410 |

| ν(M-N) | 450 | 455 |

| ν(M-O) | 400 | 405 |

| Note: This table is an illustrative representation of how experimental and calculated vibrational data are compared. nih.gov The exact frequencies for this compound complexes would be specific to the complex under study. |

Applications of N 2 Carboxyphenyl Glycine in Advanced Materials and Catalysis

Precursor in Dyestuff Synthesis: Indigo (B80030) and its Derivatives

The industrial importance of N-(2-Carboxyphenyl)glycine is historically rooted in the synthesis of indigo, a dye with a rich history and significant commercial value. The compound's structure is ideally suited for the chemical transformations required to produce the iconic indigo chromophore and its analogues.

This compound is a key intermediate in one of the most economically significant routes to synthetic indigo, often associated with the historical developments at BASF. The synthesis of this compound from aniline (B41778) provided an economically attractive pathway that led to the development of a commercially feasible manufacturing process by BASF in 1897. rsc.org This process represented a significant advancement over earlier, less practical synthetic methods. rsc.org The general approach involves the reaction of anthranilic acid (2-aminobenzoic acid) with chloroacetic acid to yield this compound. This intermediate is then subjected to a fusion with sodium hydroxide (B78521) at elevated temperatures (around 200°C) in an inert atmosphere. vulcanchem.com This step facilitates a cyclization reaction to form indoxyl-2-carboxylic acid, which readily decarboxylates to yield indoxyl. vulcanchem.com The indoxyl is then oxidized, typically by air, to produce indigo. vulcanchem.com

The following table summarizes the key reactants and products in this synthesis route:

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

| Anthranilic acid | Chloroacetic acid | This compound | Indigo |

This method provided a more efficient and scalable alternative to the extraction of indigo from natural sources, revolutionizing the textile industry and making the vibrant blue dye widely accessible. rsc.org

Analogues of this compound are instrumental in the synthesis of other historically significant dyes, most notably Tyrian purple (6,6'-dibromoindigo). The synthesis of this dye can be achieved through a pathway that utilizes a brominated derivative of this compound. Specifically, N-(5-bromo-2-carboxyphenyl)glycine serves as a precursor. This compound can be prepared via the Ullmann condensation, reacting a bromo-substituted benzoic acid with glycine (B1666218). For instance, the condensation of 2,4-dibromobenzoic acid with glycine can be used to produce analogues of N-(5-bromo-2-carboxyphenyl)glycine. nih.gov

Once N-(5-bromo-2-carboxyphenyl)glycine is synthesized, it can be converted into 6-bromoindoxyl, which then undergoes oxidative dimerization to form 6,6'-dibromoindigo, the primary component of Tyrian purple. rsc.org This synthetic route avoids the direct bromination of indigo, which is problematic as it tends to occur at the 5,5'- or 7,7'- positions rather than the desired 6,6'- positions. vulcanchem.com

The conversion of this compound to indigo is a two-step process involving the formation of an indoxyl intermediate followed by oxidation. The initial step is a base-catalyzed intramolecular condensation (cyclization) of this compound. Heating the compound with a strong base like sodium hydroxide causes the carboxyl group and the methylene (B1212753) group of the glycine substituent to react, eliminating a molecule of water and forming indoxyl-2-carboxylic acid. vulcanchem.com This intermediate is unstable under the reaction conditions and readily undergoes decarboxylation (loss of CO2) to form indoxyl. vulcanchem.com

The second step is the oxidation of the indoxyl intermediate. Indoxyl is highly reactive and, in the presence of an oxidizing agent such as atmospheric oxygen, two molecules of indoxyl will dimerize to form the stable indigo molecule. vulcanchem.com This dimerization involves the formation of a carbon-carbon double bond between the two indoxyl units, resulting in the extended conjugated system that is responsible for indigo's intense blue color.

The chemical transformation can be summarized as follows:

| Starting Material | Intermediate 1 | Intermediate 2 | Final Product |

| This compound | Indoxyl-2-carboxylic acid | Indoxyl | Indigo |

Functional Materials Development

The structural motifs present in this compound make it and its derivatives attractive building blocks for the construction of more complex functional materials, such as coordination polymers and metal-organic frameworks (MOFs).

While specific examples detailing the use of this compound itself in the synthesis of MOFs are not as prevalent in the literature as some of its isomers, the fundamental principles of MOF design suggest its suitability as a ligand. The ability of its functional groups to coordinate with metal centers, combined with the rigidity of the phenyl ring, provides the necessary components for the self-assembly of porous crystalline materials. researchgate.net Glycine-derivative functionalized MOFs have been successfully prepared and utilized for applications such as the removal of metal ions from aqueous solutions, demonstrating the utility of incorporating such ligands into MOF structures. researchgate.net

The development of sensitive and selective biosensors and environmental sensors is a significant area of materials science research. While direct applications of this compound in this field are not extensively documented, the functional groups within the molecule are relevant to sensor design. The carboxylic acid and amine groups can be used to immobilize the molecule onto sensor surfaces or to interact with specific analytes.

The field of electrochemical biosensors, for instance, often relies on the modification of electrode surfaces with molecules that can selectively bind to a target analyte. Glycine and its derivatives are of interest in this area, and electrochemical sensors for glycine have been developed. nih.govnih.gov These sensors often utilize the oxidation of glycine or its interaction with metal complexes on the electrode surface. nih.gov

Furthermore, functional materials, including coordination polymers and MOFs, are being explored for environmental sensing applications due to their high surface areas and tunable properties. nih.govmdpi.com Materials functionalized with ligands similar to this compound could potentially be designed to selectively adsorb and detect environmental pollutants. The development of such sensors based on this compound-functionalized materials represents a potential area for future research, building upon the established use of similar organic molecules in sensing platforms.

Surface Functionalization and Non-covalent Interactions with Carbon Nanotubes

The exceptional mechanical and electronic properties of carbon nanotubes (CNTs) are often hindered by their poor solubility and tendency to aggregate, driven by strong van der Waals forces. Non-covalent surface functionalization is a key strategy to overcome these limitations without disrupting the CNTs' valuable sp² hybridized carbon framework. This compound is a prime candidate for this purpose due to its specific molecular architecture.

The interaction is primarily governed by π-π stacking, a non-covalent force established between aromatic rings. rsc.org The phenyl group of this compound can adsorb onto the graphitic sidewall of a carbon nanotube through this π-π stacking interaction. aps.orgfigshare.com This physisorption process is energetically favorable and helps to separate individual nanotubes, preventing them from bundling. aps.org

Furthermore, the two carboxylic acid groups and the secondary amine confer hydrophilicity to the molecule. When this compound coats the surface of a CNT, these polar functional groups face outwards, improving the dispersibility of the otherwise hydrophobic nanotubes in aqueous or polar organic solvents. beilstein-journals.org This enhanced solubility is crucial for processing CNTs into composites, films, and other advanced materials. nih.gov The combination of an aromatic "anchor" for CNT binding and polar "solubilizing" groups makes molecules like this compound effective dispersing agents.

| Type of Interaction | Interacting Moieties | Effect on CNTs |

|---|---|---|

| π-π Stacking | Phenyl ring of this compound and graphitic surface of CNT | Adsorption of the molecule onto the CNT surface, aiding in exfoliation of bundles. |

| Hydrogen Bonding | Carboxyl and amine groups with solvent molecules (e.g., water) | Enhances solubility and dispersion stability in polar solvents. |

| Van der Waals Forces | Entire molecule and CNT surface | Contributes to the overall stability of the non-covalent functionalization. rsc.org |

Catalytic Applications of this compound and its Metal Complexes

The ability of this compound to act as a chelating ligand for metal ions is central to its catalytic applications. The nitrogen atom of the amino group and the oxygen atoms from the two carboxylate groups can coordinate with a metal center, forming stable complexes. vulcanchem.comresearchgate.netorientjchem.org This coordination modifies the electronic properties and steric environment of the metal ion, creating a catalytically active site for a variety of chemical reactions.

Role in Organic Transformations

Metal complexes derived from this compound are effective catalysts in a range of organic transformations. unimelb.edu.au Particularly, copper complexes have shown significant promise. The ligand's structure can create a specific geometry around the copper ion, facilitating reactions such as cross-coupling and asymmetric synthesis. vulcanchem.com For instance, N-aryl glycine derivatives are known to be key components in photopolymerization initiation systems. rsc.org

Copper(II) complexes with N,N'-dioxide ligands derived from amino acids have been successfully used as catalysts for enantioselective Mannich-type reactions of glycine Schiff bases, producing optically active α,β-diamino acid esters with high yields and stereoselectivity. nih.gov The this compound ligand can provide a similar chiral environment, making its metal complexes potential catalysts for stereoselective C-C and C-N bond-forming reactions, which are fundamental in the synthesis of pharmaceuticals and other fine chemicals. The use of such complexes aligns with the broader field of developing new metal-promoted reactions for organic synthesis. unimelb.edu.au

| Metal Center | Reaction Type | Potential Application |

|---|---|---|

| Copper (Cu) | Oxidative Coupling, Mannich-type Reactions, Cycloadditions | Synthesis of complex amino acids, heterocyclic compounds. vulcanchem.comnih.gov |

| Nickel (Ni) | Cross-Coupling Reactions, Oxidation of Alcohols | Formation of C-C bonds, synthesis of aldehydes and ketones. bcrec.id |

| Cobalt (Co) | Oxidation/Reduction Reactions | Catalytic oxidation and reduction processes. researchgate.net |

| Zinc (Zn) | Lewis Acid Catalysis | Aldol reactions, esterification. orientjchem.org |

Biocatalysis and Enzyme Mimetic Systems

In the realm of biocatalysis, metal complexes of this compound can serve as synthetic mimics of metalloenzymes. Many enzymes rely on a metal ion held in a specific coordination environment by amino acid residues at their active site to perform biological catalysis. N-substituted glycine derivatives can act as effective bidentate ligands for metal centers, a property that can be harnessed to carry bioactive metal ions into biological systems or to create complexes for drug design. nih.gov

Complexes of this compound with metals like copper, zinc, or cobalt can model the active sites of enzymes such as catechol oxidases or peptidases. rsc.org For example, dicopper(II) complexes with ligands derived from amino acids have been shown to exhibit catecholase activity, mimicking the function of the copper-containing enzyme. rsc.org The this compound ligand provides a stable and well-defined coordination sphere that can facilitate substrate binding and subsequent catalytic transformation, similar to the protein scaffold in a natural enzyme.

The study of these relatively simple enzyme mimetics provides valuable insights into the mechanisms of their biological counterparts and offers a pathway to developing robust, artificial enzymes for industrial and biotechnological applications where natural enzymes may lack the required stability. The synthesis and study of such complexes are central to the field of coordination chemistry, which has significant implications for pharmaceutical and biological studies. nih.gov

Biomedical and Biological Research Involving N 2 Carboxyphenyl Glycine

Biological Activity and Biochemical Pathways

The biological and biochemical profile of N-(2-Carboxyphenyl)glycine is multifaceted, stemming from its identity as a glycine (B1666218) derivative, its interaction with metabolic pathways, and its role as a chemical precursor.

Role as a Glycine derivative and its implications

As a derivative of glycine, this compound belongs to a class of molecules with significant biological implications. glpbio.comchemicalbook.com Glycine itself is a crucial inhibitory neurotransmitter in the central nervous system. nih.gov Derivatives of glycine are investigated for their potential to interact with biological systems, such as neurotransmitter receptors. nih.govcymitquimica.com Research has shown that this compound can act as a glycine receptor agonist, highlighting its potential to modulate neuronal activity. cymitquimica.com

Furthermore, amino acid derivatives are recognized for their beneficial effects as ergogenic dietary substances. glpbio.com They are studied for their capacity to influence the secretion of anabolic hormones, provide fuel during physical exertion, enhance mental performance under stress, and protect against muscle damage induced by exercise. glpbio.com

Interactions with amino acid transport systems and metabolism

The structure of this compound allows it to interact with the complex systems that transport and metabolize amino acids. While direct studies on this compound's interaction with specific transporters are limited, research on closely related carboxyphenylglycine derivatives provides significant insights. For instance, derivatives such as (S)-4-carboxyphenylglycine have been shown to inhibit the system xc- amino acid transporter, which is involved in the exchange of glutamate (B1630785) and cystine. nih.gov

Moreover, antagonists of metabotropic glutamate receptors (mGluRs), such as α-methyl-4-carboxyphenylglycine (MCPG), have been demonstrated to modulate GABAergic transmission to Gonadotropin-Releasing Hormone (GnRH) neurons. nih.govjneurosci.org This indicates that compounds with a carboxyphenylglycine backbone can influence the activity of neuronal networks that regulate hormone secretion, underscoring their interaction with amino acid-mediated signaling pathways. nih.govjneurosci.org These mGluRs play a role in modulating the local glutamate environment, which is crucial for the central regulation of fertility. nih.govjneurosci.org

Precursor to biologically active heterocycles (e.g., indolinones)

This compound serves as a valuable precursor in the synthesis of biologically active heterocyclic compounds. A notable example is its role in the production of indigo (B80030), a well-known dye. In an industrial process, the disodium (B8443419) salt of this compound is cyclized in acetic anhydride (B1165640) to form diacetylindoxyl. researchgate.net Indoxyl is a key intermediate in the synthesis of indigoid and indirubinoid molecules, a class that includes indolinones. researchgate.net Some of these molecules, like 6-bromoindirubin, are known inhibitors of enzymes such as glycogen (B147801) synthase kinase-3β, demonstrating the pathway from a simple glycine derivative to a potent biologically active heterocycle. researchgate.net

Pharmaceutical Research and Therapeutic Potential

The unique chemical properties of this compound and its derivatives have prompted investigations into their therapeutic potential, particularly in the fields of anti-inflammatory drugs and as modulators of key biological processes.

Potential as a non-steroidal anti-inflammatory drug (NSAID)

Research has explored the potential of this compound derivatives as non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov A study focused on the synthesis and evaluation of 4-((2-carboxyphenyl)amino)benzenealkanoic acids, which are structurally derived from this compound. These compounds were designed as potential inhibitors of cyclo-oxygenase and lipoxygenase, enzymes central to the inflammatory pathway. nih.gov

One compound in this series, (+-)-2-[N-(2-carboxyphenyl)-4-aminophenyl]propionic acid, demonstrated significant inhibition of carrageenan-induced edema in rats, with activity comparable to the established NSAID, naproxen, at the same dose. nih.gov This finding highlights the promise of the this compound scaffold in developing new anti-inflammatory agents.

Table 1: Anti-Inflammatory Activity of an this compound Derivative

| Compound | Test Model | Result | Reference |

| (+-)-2-[N-(2-carboxyphenyl)-4-aminophenyl]propionic acid | Rat hindpaw carrageenan-induced edema | Edema inhibition at 50 mg/kg p.o. comparable to naproxen | nih.gov |

Modulators of biological processes (e.g., hormone secretion, exercise performance)

Derivatives of this compound have been identified as modulators of critical biological functions, including hormone secretion and physical performance.

As a class of compounds, amino acid derivatives are known to influence the secretion of anabolic hormones. glpbio.com Research on related compounds has shown that antagonists of metabotropic glutamate receptors, such as α-methyl-4-carboxyphenylglycine (MCPG), can alter the firing rate of Gonadotropin-Releasing Hormone (GnRH) neurons. nih.govjneurosci.org Since GnRH is the primary regulator of fertility and reproductive hormone cascades, this demonstrates that the carboxyphenylglycine structure can be a key element in modulating hormone secretion at a central level. nih.govjneurosci.org

In the context of physical activity, amino acid derivatives, including this compound, are recognized for their potential as ergogenic aids. glpbio.com They are reported to assist in supplying fuel during exercise, improving mental performance under stress, and preventing exercise-induced muscle damage. glpbio.com

Table 2: Modulatory Roles of Carboxyphenylglycine Derivatives

| Biological Process | Derivative/Class | Observed Effect | Implication | Reference |

| Hormone Secretion | α-methyl-4-carboxyphenylglycine (MCPG) | Modulates GABA transmission to GnRH neurons, altering their firing rate. | Potential to regulate reproductive hormone cascades. | nih.govjneurosci.org |

| Exercise Performance | Amino Acid Derivatives (including this compound) | May supply fuel, improve mental performance, and prevent muscle damage. | Potential use as an ergogenic supplement. | glpbio.com |

Drug delivery systems and prodrug design

This compound, a derivative of the amino acid glycine, has been explored in the design of drug delivery systems and prodrugs. glpbio.comcymitquimica.com Prodrugs are inactive compounds that are converted into active drugs within the body through enzymatic or chemical processes. researchgate.net This strategy can be employed to enhance various properties of a drug, including its solubility, stability, and bioavailability. researchgate.netijper.org

The chemical structure of this compound, featuring both a carboxylic acid and an amino group, allows for its conjugation to drug molecules. cymitquimica.com For instance, amino acids are considered advantageous as promoieties in prodrug design due to their non-toxic nature in moderate doses, potential for gastroprotective action, and the ability to modify the physicochemical properties of the parent drug. ijper.org

Research has investigated the use of N-(carboxyphenyl) pyrrole (B145914) derivatives, which share structural similarities with this compound, in creating conjugates with peptides. rsc.org These conjugates have shown potential for enhanced antiviral potency and improved stability. rsc.org The underlying principle is that by attaching a molecule like this compound to a drug, its pharmacokinetic profile can be favorably altered. ijper.org

In the context of drug delivery systems, moieties like this compound can be incorporated into larger carrier systems. For example, PAMAM dendrimers have been used in conjunction with iminodiacetic acid derivatives for drug delivery, where the derivatives form stable complexes with the dendrimer. While specific research on this compound in dendrimer systems is not detailed, the principle of using such chelating agents is established. The design of these systems often involves creating a covalent bond between the drug and a carrier molecule, which can be tailored for controlled release. ijper.org

Antimicrobial Activity of this compound Complexes

While this compound itself is not the primary focus of antimicrobial studies, its metal complexes have demonstrated notable antimicrobial properties. The chelation of metal ions by ligands like this compound can significantly enhance the antimicrobial efficacy compared to the free ligand or the metal salt alone. chemrevlett.commdpi.com This enhancement is often attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane. mdpi.comscirp.org

Research on related structures, such as Schiff bases derived from 2-aminobenzoic acid (anthranilic acid), a precursor to this compound, has shown that their metal complexes possess significant antibacterial and antifungal activities. chemrevlett.com For instance, Cu(II), Zn(II), and Cd(II) complexes of a Schiff base derived from 2-aminobenzoic acid have been synthesized and characterized for their antimicrobial potential. chemrevlett.com Furthermore, metal complexes of anthranilic acid derivatives have been identified as a new class of non-competitive α-glucosidase inhibitors and also exhibit antimicrobial activities. researchgate.net

Studies on various metal(II) amino acid complexes, including those of glycine and phenylalanine, have indicated that chelation can lead to broad-spectrum antimicrobial activity. scirp.orgscirp.org For example, cobalt(II) complexes of certain amino acids have shown a greater inhibitory effect on selected bacteria compared to the ligands and other metal(II) complexes. researchgate.net Similarly, some nickel, copper, and cobalt chloride complexes have demonstrated good activity against fungi like Aspergillus terreus, even when the parent ligand was inactive. researchgate.net

The following table summarizes the antimicrobial activity of selected metal complexes of ligands structurally related to this compound.

| Ligand/Complex | Tested Organisms | Observed Activity |

|---|---|---|

| Metal complexes of Schiff base from 2-aminobenzoic acid | Various bacteria and fungi | Potent antimicrobial activity, often greater than the free ligand. chemrevlett.com |

| Co(II), Ni(II), Cu(II) complexes of phenyl-glycine-o-carboxylic acid | Aspergillus terreus, various bacteria | Co(II) complex showed greater inhibition against selected bacteria. Ni, Cu, and Co complexes showed good activity against Aspergillus terreus. researchgate.net |

| Metal(II) complexes of glycine and phenylalanine | Bacillus subtilis, Staphylococcus aureus, MRSA, Escherichia coli, Pseudomonas aeruginosa, Proteus vulgaris, Candida albicans | Some complexes exhibited better activities against one or more microbes than the standard drug, acriflavine. scirp.org |

Correlation between complexation, lipophilicity, and membrane permeability

The antimicrobial activity of metal complexes is often linked to their ability to cross the microbial cell membrane. mdpi.com Chelation of a metal ion by a ligand like this compound can increase the lipophilicity of the resulting complex. scirp.org This increased lipophilicity is thought to enhance the complex's ability to permeate the lipid-rich cell membranes of microorganisms. mdpi.comscirp.org

According to the chelation theory, the polarity of the metal ion is reduced upon complexation due to the partial sharing of its positive charge with the donor groups of the ligand. scirp.org This delocalization of charge over the entire complex molecule increases its lipophilic character, making it easier to pass through the cell membrane. mdpi.com

Studies on permeation liquid membranes (PLM) have utilized Cu(II)-N-(2-carboxyphenyl)glycine complexes to investigate the factors influencing metal ion flux through lipophilic membranes. acs.orgresearchgate.net These studies are relevant as PLMs can serve as models for biological membranes. acs.org The transport of metal ions across these membranes is facilitated by complexation with a lipophilic carrier. speciation.net The stability of the complex, the concentration of the carrier, and the thickness of the membrane are all critical parameters that determine the rate of permeation. acs.orgspeciation.net

By adjusting these parameters, it is possible to control whether the free metal ion concentration or the total labile metal species are being transported. acs.org This has implications for understanding the bioavailability of metals, as the ability of a metal complex to cross a biological membrane is a key determinant of its biological activity, including its toxicity to microbes. speciation.net

Structure-activity relationship studies

The choice of metal ion can significantly impact the antimicrobial potency. For instance, in some studies, cobalt(II) complexes have shown superior antibacterial activity compared to other divalent metal complexes. researchgate.net The geometry of the complex, which can range from octahedral to square pyramidal, also plays a role in its biological activity. scirp.org

The ligand itself is a crucial component. For ligands derived from anthranilic acid, the presence of both carboxyl and amino groups allows for the formation of stable chelate rings with metal ions. researchgate.net Modifications to the ligand structure, such as the introduction of different functional groups, can alter the lipophilicity and electronic properties of the resulting complex, thereby influencing its antimicrobial activity. mdpi.com

In the broader context of antimicrobial peptides, features such as hydrophobicity and positive charge are known to be important for activity. nih.gov While this compound is not a peptide, the principles of how structural modifications affect membrane interaction can be analogous. The increased lipophilicity of its metal complexes is a key factor in their enhanced antimicrobial action. mdpi.com

Environmental and Ecotoxicological Relevance

The interactions of this compound and similar chelating agents with metal ions are also of significant interest in environmental science. These interactions can influence the speciation, bioavailability, and transport of metals in the environment. researchgate.net

Metal speciation and bioavailability in environmental media

In aquatic systems, metals can exist in various forms, including free hydrated ions and complexes with organic and inorganic ligands. speciation.net The speciation of a metal, or the distribution of its different chemical forms, is a critical factor in determining its bioavailability and potential toxicity to organisms. researchgate.net

This compound can act as a ligand, forming complexes with metal ions such as Cu(II). acs.orgnih.gov The formation of these complexes can alter the concentration of free metal ions in solution. acs.org This is important because the bioavailability of many metals is related to the concentration of the free, hydrated ion. researchgate.net

Permeation liquid membrane (PLM) techniques, which have been used to study Cu(II)-N-(2-carboxyphenyl)glycine systems, are valuable tools for measuring metal speciation in environmental samples. acs.orgspeciation.net These techniques can help predict the bioavailability of metals to microorganisms. speciation.net For example, studies involving mixtures of ligands, such as nitrilotriacetic acid (NTA) and this compound, have shown that the presence of a labile complex-forming ligand can enhance the flux of a less labile metal complex. nih.govacs.org This highlights the complex interplay between different ligands in determining metal availability.

Remediation and chelation in environmental systems

Chelating agents play a role in environmental remediation by binding to toxic heavy metals, which can facilitate their removal from contaminated sites. science.gov The formation of soluble metal complexes can help to mobilize metals from soils and sediments. science.gov